![molecular formula C23H19NO2S B14903173 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid is an organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid typically involves the following steps:
-
Formation of the Benzothiazepine Ring: : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazepine ring. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
-
Introduction of the 4-Methylphenyl Group: : The next step involves the introduction of the 4-methylphenyl group at the 4-position of the benzothiazepine ring. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst, such as aluminum chloride.
-
Attachment of the Benzoic Acid Moiety: : The final step involves the attachment of the benzoic acid moiety to the benzothiazepine ring. This can be achieved through a nucleophilic substitution reaction using a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can convert the compound into its corresponding amines or thiols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups. Common reagents used in these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazepine derivatives.
科学的研究の応用
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina. It is also investigated for its potential anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biological Research: The compound is used as a probe in biological studies to investigate the role of benzothiazepine derivatives in cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to calcium channels in the cardiovascular system, leading to the inhibition of calcium influx and subsequent vasodilation. This mechanism is responsible for its potential therapeutic effects in the treatment of hypertension and angina.
In addition, the compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory and analgesic effects.
類似化合物との比較
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid can be compared with other similar compounds, such as:
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases. Unlike this compound, diltiazem has a different substitution pattern on the benzothiazepine ring, which affects its pharmacological properties.
Verapamil: Another calcium channel blocker with a different chemical structure. Verapamil belongs to the class of phenylalkylamines and has a distinct mechanism of action compared to benzothiazepine derivatives.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure and mechanism of action. Nifedipine is primarily used in the treatment of hypertension and angina.
特性
分子式 |
C23H19NO2S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO2S/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(13-11-17)23(25)26)27-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3,(H,25,26) |
InChIキー |
NYXYLPZYOPGUAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


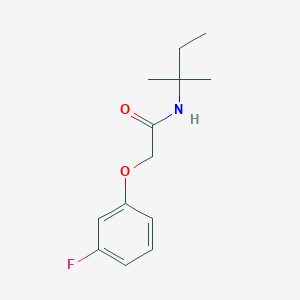
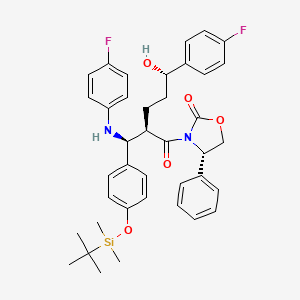

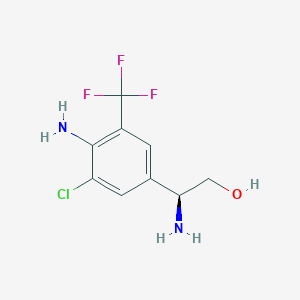
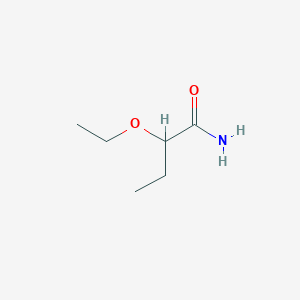
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
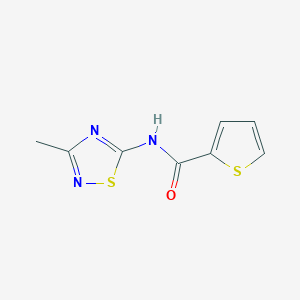
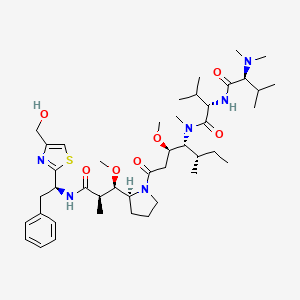
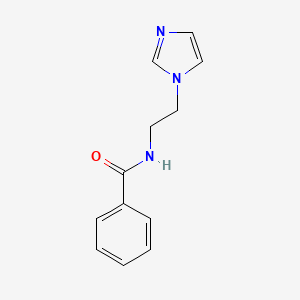
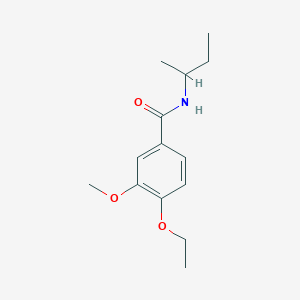
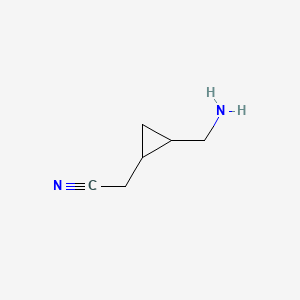
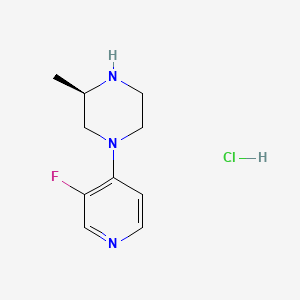
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)

